molecular formula C16H13NO3S B3004077 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-62-0

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No. B3004077
CAS RN: 338401-62-0
M. Wt: 299.34
InChI Key: PPWXNCJIJJTKCT-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" is a derivative of the benzothiazine class, which is known for its wide spectrum of biological activities, including anti-inflammatory properties. Benzothiazines are structurally related to phenothiazines, with a characteristic fold along the nitrogen-sulfur axis that contributes to their biological activity .

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves one-pot procedures starting from readily available precursors. For instance, a key intermediate in the synthesis of oxicam anti-inflammatory agents, 4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, was synthesized from saccharine through a one-pot procedure that includes four transformations . Similarly, 2-(3-methoxybenzoyl)-3-methyl-4H-1,4-benzothiazines were synthesized via the condensation and oxidative cyclization of 2-aminobenzenethiols with 3-methoxybenzoylacetone in DMSO . Another method described the synthesis of 4H-1,4-benzothiazines through the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide, suggesting an oxidative cyclisation mechanism .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine ring system. The structure is influenced by the substituents attached to the ring, which can affect the compound's biological activity. For example, the presence of a methoxy group on the benzyl moiety, as in the case of the compound , may influence its electronic properties and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitutions. For instance, 3-trichloromethylnitrobenzene reacted with sodium methoxide to give a nitrobenzaldehyde, which upon further reaction with methyl thioglycolate and reductive cyclisation afforded a benzothiazine derivative . The reactivity of these compounds can be exploited to create a diverse array of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are determined by their molecular structure. The presence of functional groups such as methoxy, carbonyl, and amine groups can influence properties like solubility, melting point, and reactivity. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as pharmaceutical agents. For example, the solubility in DMSO is crucial for the synthesis of these compounds, as seen in the one-pot synthesis methods . The characterization of these compounds typically involves analytical techniques such as IR, NMR, and mass spectral data .

Scientific Research Applications

Analgesic Activity

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione derivatives have been studied for their analgesic properties. In particular, a derivative showed pronounced analgesic effects on various models of pain syndromes, both somatic and inflammatory, and of neurogenic origin, surpassing the effects of some standard drugs in certain models (Malchenko, 2021).

Synthesis and Reactions

The compound's derivatives have been utilized in chemical synthesis, providing structural blocks for creating various structures. This is evident in the reactions of methoxybenzylidene derivatives with nucleophilic reagents, yielding products useful in the synthesis of other compounds (Tetere et al., 2011).

Antimicrobial and Antifungal Properties

Some derivatives have shown potential in antimicrobial and antifungal applications. The synthesis of benzothiazin-2,3-diones and their activity against various microbial strains highlight their potential in pharmaceutical chemistry (Hogale & Uthale, 1990).

Anticancer Evaluation

Derivatives of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione have been synthesized and evaluated for anticancer activity. Certain derivatives were tested against a variety of cancer cell lines, showing promise as potential anticancer agents (Bekircan et al., 2008).

Anticonvulsant Activity

The compound's derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential as therapeutic agents in treating seizures (Zhang et al., 2010).

Synthesis and Characterization

Efficient synthesis methods for derivatives have been developed, with studies focusing on their molecular structure and potential applications in medicinal chemistry (Chakraborty et al., 2007).

Cardiotropic Activity

Research into cyclic methoxyphenyltriazaalkanes, a group of compounds related to 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, has shown significant cardiotropic actions, including antiarrhythmic activity (Mokrov et al., 2019).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWXNCJIJJTKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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